2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine
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Overview
Description
2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine is a complex organic compound with the molecular formula C39H51N3O2. This compound is characterized by its unique structure, which includes two oxazoline rings attached to a central pyridine ring. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine typically involves the reaction of 2,6-dibromopyridine with (4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that facilitate various catalytic reactions. The pyridine ring can also participate in π-π interactions with aromatic systems, enhancing the compound’s binding affinity to certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-bis[(4R)-5,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine
- 2,6-bis[(4R)-4-isopropyl-2-oxazolinyl]pyridine
Uniqueness
What sets 2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine apart from similar compounds is its unique combination of bulky butyl groups and phenyl rings. This structural feature enhances its steric hindrance and electronic properties, making it particularly effective in certain catalytic applications. Additionally, the presence of the dibutyl groups can influence the compound’s solubility and stability, further distinguishing it from its analogs .
Properties
Molecular Formula |
C39H51N3O2 |
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Molecular Weight |
593.8 g/mol |
IUPAC Name |
5,5-dibutyl-2-[6-(5,5-dibutyl-4-phenyl-4H-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C39H51N3O2/c1-5-9-26-38(27-10-6-2)34(30-20-15-13-16-21-30)41-36(43-38)32-24-19-25-33(40-32)37-42-35(31-22-17-14-18-23-31)39(44-37,28-11-7-3)29-12-8-4/h13-25,34-35H,5-12,26-29H2,1-4H3 |
InChI Key |
MPMGKVKBEUYUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(N=C(O1)C2=NC(=CC=C2)C3=NC(C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC |
Origin of Product |
United States |
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